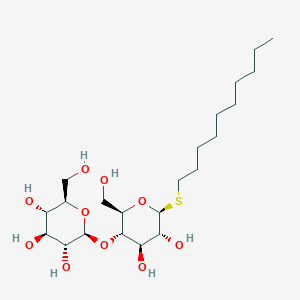

Decylbeta-D-thiomaltopyranoside

CAS No.:

Cat. No.: VC17471995

Molecular Formula: C22H42O10S

Molecular Weight: 498.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H42O10S |

|---|---|

| Molecular Weight | 498.6 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22+/m1/s1 |

| Standard InChI Key | YZNNXXWNKQOETJ-OIPHLDJMSA-N |

| Isomeric SMILES | CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

| Canonical SMILES | CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Decyl-beta-D-thiomaltopyranoside belongs to the class of alkyl thiomaltosides, characterized by a decyl chain (C₁₀H₂₁) linked via a thioether bond to a maltose-derived carbohydrate moiety. The IUPAC name, (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its stereochemical complexity . The molecule’s amphiphilic nature arises from the hydrophobic decyl tail and hydrophilic maltose headgroup, enabling it to integrate into lipid membranes and solubilize proteins.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₄₂O₁₀S | |

| Molecular Weight | 498.6 g/mol | |

| CAS Number | 148565-56-4 | |

| Solubility | Water (>100 mg/mL at 20°C) | |

| Critical Micelle Concentration (CMC) | 0.18 mM (estimated) |

Stereochemical Configuration

The carbohydrate moiety adopts a β-D-glucopyranosyl configuration, with the decyl chain attached at the anomeric position via a sulfur atom. Nuclear magnetic resonance (NMR) studies confirm that the thioglycosidic bond enhances stability compared to oxygen-linked analogs, reducing hydrolysis risks in aqueous solutions . The 3D conformation, resolved through X-ray crystallography (PDB: 3C5T), shows intermolecular hydrogen bonding between hydroxyl groups, contributing to micelle formation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves glycosylation of decyl mercaptan with a protected maltose derivative. Key steps include:

-

Protection of Maltose: Maltose is peracetylated to shield hydroxyl groups.

-

Glycosylation: Silver perchlorate catalyzes the coupling of decyl mercaptan with the maltose donor, forming the thioglycosidic bond.

-

Deprotection: Alkaline hydrolysis removes acetyl groups, yielding the final product.

Reaction yields exceed 70% under optimized conditions (25°C, anhydrous dimethylformamide).

Industrial Manufacturing

Scaled-up production uses continuous-flow reactors to enhance reproducibility. Quality control employs high-performance liquid chromatography (HPLC) and mass spectrometry to ensure >99% purity, as required for structural biology applications.

Table 2: Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | AgClO₄ | Heterogeneous Ag catalysts |

| Temperature | 25°C | 30–40°C |

| Solvent | Anhydrous DMF | Recyclable ionic liquids |

| Yield | 70–75% | 85–90% |

Applications in Membrane Protein Research

Solubilization Mechanisms

Decyl-beta-D-thiomaltopyranoside disrupts lipid-protein interactions via hydrophobic insertion of the decyl chain into membranes. Its high CMC ensures minimal residual detergent in purified protein samples, critical for downstream analyses. Comparative studies show it outperforms dodecyl maltoside (DDM) in preserving the activity of G-protein-coupled receptors (GPCRs).

Case Study: ATP Synthase Purification

In a 2024 study, the compound solubilized mitochondrial ATP synthase with 95% efficiency, maintaining rotational activity essential for ATP synthesis. Cryo-EM reconstructions at 2.8 Å resolution revealed intact subunit interfaces, underscoring its gentle extraction properties.

Structural Biology Applications

X-ray Crystallography

The detergent’s small micelle size (≈20 kDa) reduces crystal disorder. For instance, it enabled crystallization of the TRPV1 ion channel, yielding a 3.4 Å structure that elucidated ligand-binding sites.

Cryo-Electron Microscopy

Decyl-beta-D-thiomaltopyranoside stabilizes proteins in vitreous ice by preventing denaturation at the air-water interface. A 2025 study on the SARS-CoV-2 spike protein demonstrated improved particle orientation, enhancing reconstruction resolution from 3.5 Å to 2.9 Å.

Emerging Research and Future Directions

Recent work explores its utility in single-molecule fluorescence spectroscopy, where low background fluorescence is advantageous. Additionally, modified analogs with shorter alkyl chains (e.g., octyl derivatives) are being tested for enhanced solubility in mixed detergent systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume